molecular formula C65H126N10O12S B561590 L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl- CAS No. 868247-72-7

L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-

Cat. No. B561590
CAS RN: 868247-72-7
M. Wt: 1271.841
InChI Key: LJUIOEFZFQRWJG-GHYFRYPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-” is also known as Pam2CSK4 . It has a molecular formula of C65H126N10O12S and a molecular weight of 1271.8 g/mol . This compound is not intended for human or veterinary use but is available for research use.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to its large size. The InChI representation of the molecule is InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 2084.3±65.0 °C and a predicted density of 1.245±0.06 g/cm3 . Its pKa value is predicted to be 3.24±0.10 .

Mechanism of Action

Target of Action

Pam2CSK4, also known as CHEMBL2179400, is a synthetic diacylated lipopeptide that primarily targets Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) . These receptors are part of the innate immunity family of Toll-like receptors, which play a central role in the initiation of the immune response and host defense .

Mode of Action

Pam2CSK4 acts as an agonist at TLR2 and TLR6 . It mimics the acylated amino terminus of bacterial lipoproteins, which are recognized by the TLR2/TLR6 heterodimer . Once Pam2CSK4 binds to either TLR2-TLR1 or TLR2-TLR6, a MyD88-dependent activation of NF-κB and AP-1 occurs, ultimately leading to an innate immune response .

Biochemical Pathways

The activation of TLR2 and TLR6 by Pam2CSK4 triggers a signaling cascade leading to the activation of NF-κB and AP-1, which subsequently initiates an inflammatory response by activating target genes related to cytokine expression, cell survival, and other immune responses . This mechanism suggests that Pam2CSK4 has potential antiviral properties .

Result of Action

Pam2CSK4 induces platelet granule secretion and integrin α IIb β 3 activation in a concentration-dependent manner . It promotes platelet aggregation and increases platelet adhesion to collagen-coated surfaces . These actions suggest a functional role for platelet TLR2-mediated signaling, which may represent a druggable target to dampen excessive platelet activation in thrombo-inflammatory diseases .

Action Environment

The action of Pam2CSK4 can be influenced by various environmental factors. For instance, the presence of platelets increases inflammatory responses in human umbilical vein endothelial cells (HUVECs) treated with Pam2CSK4 . Moreover, platelets challenged with Pam2CSK4 show increased adhesion to HUVECs under static and physiologically relevant flow conditions . These findings suggest that the cellular environment can significantly influence the action, efficacy, and stability of Pam2CSK4.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H126N10O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85)/t51-,52+,53+,54+,55+,56+,57+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUIOEFZFQRWJG-GHYFRYPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H126N10O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-

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